molecular formula C11H16N2O3 B1519856 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester CAS No. 672310-05-3

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B1519856
CAS No.: 672310-05-3
M. Wt: 224.26 g/mol
InChI Key: XIHXVYGYBIEGFM-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . The compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight is 22426 , which could potentially influence its pharmacokinetic properties and bioavailability.

Result of Action

Piperidine derivatives are known to have a variety of biological and pharmacological activities . The compound could potentially have similar effects.

Properties

IUPAC Name

ethyl 2-piperidin-4-yl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHXVYGYBIEGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654374
Record name Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-05-3
Record name 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672310-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
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2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
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2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
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2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 5
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 6
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

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